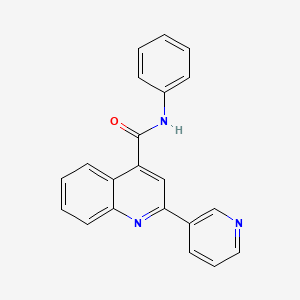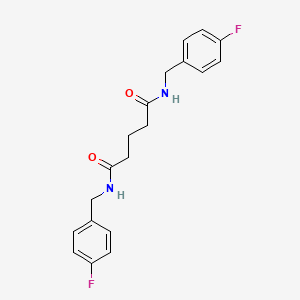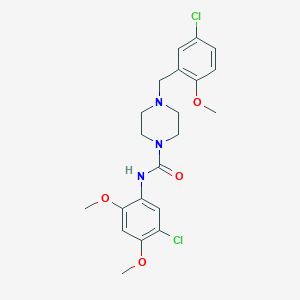![molecular formula C19H15ClN2O B4818246 N-[(4-chlorophenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4818246.png)
N-[(4-chlorophenyl)(3-pyridinyl)methyl]benzamide
Descripción general
Descripción
N-[(4-chlorophenyl)(3-pyridinyl)methyl]benzamide is a useful research compound. Its molecular formula is C19H15ClN2O and its molecular weight is 322.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0872908 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process vital for the growth and development of new blood vessels .
Mode of Action
This interaction could potentially inhibit the signaling pathways associated with VEGFR1, thereby affecting angiogenesis .
Biochemical Pathways
The compound’s interaction with VEGFR1 affects the angiogenesis pathway . Angiogenesis is a complex process involving the growth of new blood vessels from pre-existing ones, which is crucial for many physiological processes, including wound healing and embryonic development .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the potential inhibition of angiogenesis due to its interaction with VEGFR1 . This could lead to the suppression of new blood vessel formation, which could have significant implications in conditions where angiogenesis is a factor, such as cancer .
Action Environment
The action of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]benzamide, like any other compound, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-17-10-8-14(9-11-17)18(16-7-4-12-21-13-16)22-19(23)15-5-2-1-3-6-15/h1-13,18H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALDEBHXPFROHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dihydroxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4818169.png)
![N-1,3-benzodioxol-5-yl-2-[(2-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4818176.png)


![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4818209.png)
![N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4818218.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4818226.png)
![5-(allylamino)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4818233.png)
![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4818238.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4818251.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4818265.png)
![methyl 3-({[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4818266.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4818273.png)
